![molecular formula C13H18N2O3S B5882713 N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5882713.png)
N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide exerts its effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation is an important epigenetic mechanism that regulates gene expression. Inhibition of HDAC enzymes leads to increased histone acetylation, which in turn leads to changes in gene expression that can have therapeutic effects.
Biochemical and Physiological Effects:
N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. It has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In addition, N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide has been shown to have neuroprotective effects by promoting the survival of neurons and inhibiting the production of toxic proteins that are associated with neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide is its potent and selective inhibition of HDAC enzymes, which makes it a valuable tool for studying the role of histone acetylation in various biological processes. However, one limitation of N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of HDAC enzymes in vivo. In addition, N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide has been shown to have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide. One direction is the development of more potent and selective HDAC inhibitors that can overcome the limitations of N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide. Another direction is the investigation of the role of histone acetylation in other biological processes, such as metabolism and aging. Finally, the therapeutic potential of N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide in combination with other drugs or therapies should be explored further in pre-clinical and clinical trials.
Métodos De Síntesis
The synthesis of N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide involves the reaction of N-methyl-4-(trifluoromethyl)benzamide with pyrrolidine-1-carbonyl chloride in the presence of triethylamine, followed by the reaction with methanesulfonyl chloride. The resulting product is then purified through column chromatography to obtain pure N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide.
Aplicaciones Científicas De Investigación
N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide has been studied extensively in pre-clinical and clinical trials for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-14(19(2,17)18)12-8-4-3-7-11(12)13(16)15-9-5-6-10-15/h3-4,7-8H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFHVMXXZNTFMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)N2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

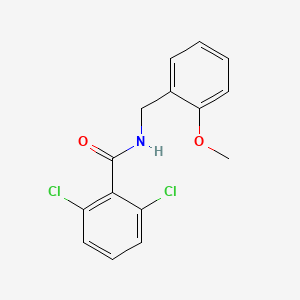
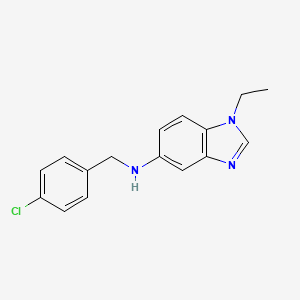
![methyl 4,5-dimethoxy-2-({[(4-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5882644.png)
![6-bromo-3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882648.png)
![9,10-dimethoxy-4-oxo-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B5882655.png)
![ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5882658.png)
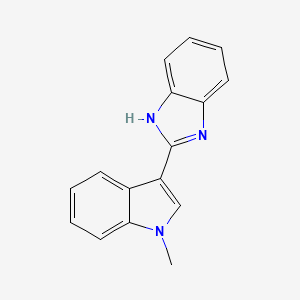
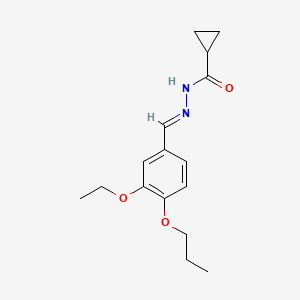
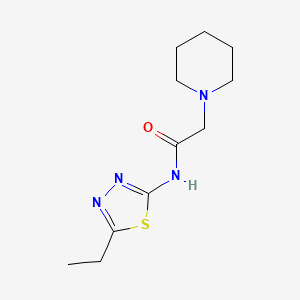
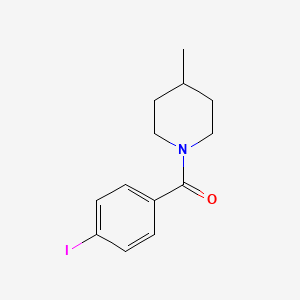
![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5882705.png)
![O-benzyl S-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5882718.png)
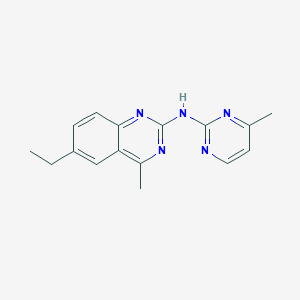
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5882735.png)